molecular formula C19H17N3O3S B11027655 N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11027655
M. Wt: 367.4 g/mol
InChI Key: QNLHEXMFCHAQKD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a methoxyphenyl group, and a pyrrolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

The pyrrolidine-3-carboxamide moiety can be synthesized through the reaction of an appropriate amine with a pyrrolidine-3-carboxylic acid derivative. The final step involves coupling the benzothiazole and methoxyphenyl intermediates with the pyrrolidine-3-carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of hydroxyl or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify its structure to enhance these activities or reduce toxicity.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their functions. The benzothiazole ring could play a role in binding to specific sites on proteins, while the methoxyphenyl group might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the methoxy group, which might affect its solubility and biological activity.

    N-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with the methoxy group in a different position, potentially altering its reactivity and interactions.

Uniqueness

N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological interactions. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17N3O3S/c1-25-14-6-4-5-13(10-14)22-11-12(9-17(22)23)18(24)21-19-20-15-7-2-3-8-16(15)26-19/h2-8,10,12H,9,11H2,1H3,(H,20,21,24)

InChI Key

QNLHEXMFCHAQKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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